(1S,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

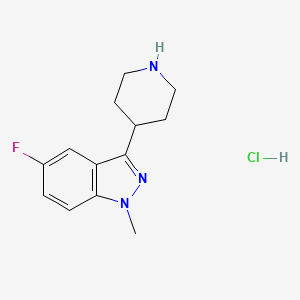

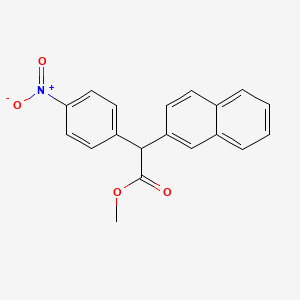

“(1S,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is a white to off-white powder or crystals . The IUPAC name for this compound is “(1S,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride” and it has a molecular weight of 179.64 .

Molecular Structure Analysis

The molecular structure of “(1S,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride” can be represented by the InChI code: 1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 .Physical And Chemical Properties Analysis

“(1S,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride” is a white to off-white powder or crystals . It has a molecular weight of 179.64 . The compound is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

Ornithine Aminotransferase Inhibition

(1S,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride: has been identified as a potent inhibitor of ornithine aminotransferase (OAT) . OAT is an enzyme involved in amino acid metabolism, specifically the conversion of ornithine to glutamate. Inhibition of OAT has implications for treating hepatocellular carcinoma (HCC), the most common form of liver cancer. Studies have shown that this compound selectively targets human OAT, inhibiting HCC growth even at low doses . Investigational new drug (IND)-enabling studies are currently underway .

Hepatocellular Carcinoma (HCC) Treatment

Given its promising effects on OAT, (1S,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride represents a potential therapeutic avenue for HCC. As existing treatments for HCC are limited, this compound’s selective inhibition of OAT offers hope for improved outcomes in liver cancer patients .

Mechanism of Action

The inactivation mechanism of this compound involves fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis. Crystallography and intact protein mass spectrometry have confirmed this process .

Pharmacokinetics and Toxicity

Studies are ongoing to assess the pharmacokinetics, safety, and toxicity profile of (1S,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. These data are crucial for its potential clinical use.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

(1S,3S)-3-aminocyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUHXQPJYJANEO-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5-Cyanopyridin-2-yl)-3-hydroxy-2,3-dimethylbutan-2-yl]oxyboronic acid](/img/structure/B8017568.png)

![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8017622.png)